molecular formula C17H15ClN2O B4776074 N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Cat. No. B4776074
M. Wt: 298.8 g/mol
InChI Key: CEGOLLTZRXJRNR-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, commonly known as CIEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIEB is a benzamide derivative that has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

Synthesis and Transformations
The compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been a subject of interest in chemical synthesis and transformation studies. For instance, Cucek and Verček (2008) described the preparation of this compound through the decarboxylation of 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylic acid. This synthesis pathway is significant for the production of various benzamide derivatives with potential biological activities (Cucek & Verček, 2008).

Bi-heterocyclic Benzamides as Enzyme Inhibitors
Abbasi et al. (2019) synthesized bi-heterocyclic benzamides, which showed potent inhibitory effects against alkaline phosphatase, an enzyme involved in bone and teeth calcification. This suggests the potential application of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide derivatives in medicinal chemistry, particularly in conditions related to abnormal bone and teeth development (Abbasi et al., 2019).

Molecular Structure Analysis and Computational Studies
The study of the molecular structure of benzamide derivatives, including N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, is critical for understanding their biological activities. Geetha et al. (2019) performed Hirshfeld surface analysis and DFT calculations on similar compounds, highlighting the significance of detailed molecular characterization in drug development (Geetha et al., 2019).

Potential in Anticancer Research
Yılmaz et al. (2015) synthesized indapamide derivatives, which are structurally related to N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, demonstrating significant proapapoptotic activity against melanoma cell lines. This indicates a potential application of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide derivatives in the development of anticancer agents (Yılmaz et al., 2015).

Role in Neuroleptic Activity
Research into neuroleptic activities of benzamides like N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been conducted. For example, Iwanami et al. (1981) explored various benzamides' inhibitory effects on stereotyped behavior in rats, suggesting their potential use in treating psychosis (Iwanami et al., 1981).

KCNQ2 Opener Activity
The compound's derivatives have been studied for their KCNQ2 opener activity, which is significant in the context of neurological disorders. Wu et al. (2004) identified specific acrylamides derived from this compound as effective in reducing neuronal hyperexcitability, pointing towards its potential application in neurological therapeutics (Wu et al., 2004).

properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c18-14-6-7-16-15(10-14)13(11-20-16)8-9-19-17(21)12-4-2-1-3-5-12/h1-7,10-11,20H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGOLLTZRXJRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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